3-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
Beschreibung
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Eigenschaften
IUPAC Name |
3-cyclohexyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O/c31-20(12-11-18-7-3-1-4-8-18)28-13-15-29(16-14-28)22-21-23(25-17-24-22)30(27-26-21)19-9-5-2-6-10-19/h2,5-6,9-10,17-18H,1,3-4,7-8,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOICCBBLMMPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit antimicrobial and antiviral activities. Therefore, it’s plausible that this compound may interact with similar targets involved in microbial and viral replication processes.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the activities of structurally similar compounds, it can be hypothesized that it may interact with its targets to inhibit their function, thereby exerting its antimicrobial or antiviral effects.
Biochemical Pathways
Given the potential antimicrobial and antiviral activities of similar compounds, it’s likely that it affects the pathways involved in microbial growth and viral replication.
Pharmacokinetics
The presence of a piperazine moiety in its structure, which is also found in potent antibiotics like norfloxacin and ciprofloxacin, suggests that it may have good bioavailability and distribution characteristics.
Biologische Aktivität
The compound 3-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole moiety fused with a pyrimidine ring and a piperazine group. This structural configuration is significant as it may influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a variety of biological activities, including antimicrobial, anticancer, and antiviral properties. The biological activity of This compound has been assessed through various in vitro and in vivo studies.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of triazole derivatives. For instance:
- A study on related triazole compounds demonstrated strong antifungal activity against strains such as Candida albicans and Staphylococcus aureus .
Anticancer Activity
Triazole derivatives are also recognized for their anticancer properties. Research involving similar compounds indicates:
- Significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) have been reported . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
The exact mechanism through which This compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The triazole ring may interact with enzymes or receptors involved in critical pathways such as cell cycle regulation and apoptosis.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of similar triazole compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 5.2 | Apoptosis induction |
| B | Bel7402 | 7.8 | Cell cycle arrest |
| C | HCT116 | 4.0 | Inhibition of migration |
This data suggests that compounds structurally similar to 3-cyclohexyl... can effectively inhibit tumor growth.
Study 2: Antimicrobial Activity
Another relevant study assessed the antimicrobial properties:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| D | E. coli | 32 µg/mL |
| E | Pseudomonas aeruginosa | 16 µg/mL |
| F | Candida glabrata | 8 µg/mL |
These findings indicate that triazole derivatives possess significant antimicrobial activity.
Q & A
Basic: What are the common synthetic routes for preparing triazolopyrimidine derivatives like this compound?
Methodological Answer:
Triazolopyrimidine cores are typically synthesized via cyclocondensation reactions between substituted aminotriazoles and activated pyrimidine precursors. For example:
Core Formation : React 5-amino-1-phenyl-1H-1,2,3-triazole with chloro-substituted pyrimidine derivatives under reflux in dimethylformamide (DMF) with K₂CO₃ as a base .
Piperazine Coupling : Introduce the piperazine moiety via nucleophilic aromatic substitution (SNAr) at the 7-position of the triazolopyrimidine core using 1-(3-chloropropyl)piperazine in dichloromethane (DCM) with catalytic CuI .
Final Functionalization : Attach the cyclohexylpropan-1-one group through a nucleophilic acyl substitution reaction, using cyclohexylpropionyl chloride and triethylamine in anhydrous THF .
Key Considerations : Monitor reaction progress via TLC and HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
Advanced: How can researchers optimize reaction yields when scaling up synthesis?
Methodological Answer:
Yield optimization requires addressing:
- Solvent Selection : Replace DMF with acetonitrile for easier post-reaction purification in SNAr steps .
- Catalyst Screening : Test Pd/C or Ni catalysts for coupling reactions to reduce side-product formation .
- Temperature Control : Use microwave-assisted synthesis for cyclocondensation steps to reduce reaction time (e.g., 150°C for 30 min vs. 24 hrs conventional) .
Data-Driven Approach : Apply Design of Experiments (DoE) to evaluate variables (solvent polarity, temperature, catalyst loading) and identify optimal conditions .
Basic: What analytical techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclohexyl proton integration at δ 1.2–1.8 ppm; piperazine N-CH₂ signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₂₅H₂₈N₇O: 450.2354) .
- X-ray Crystallography : Resolve ambiguities in triazolopyrimidine core geometry (if single crystals are obtainable) .
Advanced: How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
Assay Standardization :
- Use consistent cell lines (e.g., HEK293 vs. HeLa) and normalize results to reference inhibitors.
- Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Metabolic Stability Testing : Evaluate compound stability in microsomal preparations to rule out false negatives due to rapid degradation .
Structural Analog Comparison : Compare with analogs in databases (e.g., PubChem) to identify SAR trends. For example, substituents on the phenyl ring (para vs. meta) may alter kinase inhibition profiles .
Basic: What are the primary biological targets of triazolopyrimidine derivatives?
Methodological Answer:
Triazolopyrimidines are explored as:
- Kinase Inhibitors : ATP-binding pockets (e.g., EGFR, VEGFR) due to structural mimicry of purine bases .
- GPCR Modulators : Piperazine moieties may interact with serotonin or dopamine receptors .
Validation Methods : - In Silico Docking : Use AutoDock Vina to predict binding modes to PDB structures (e.g., 1M17 for EGFR) .
- In Vitro Assays : Test inhibition of recombinant kinases (e.g., ADP-Glo™ Kinase Assay) .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
Scaffold Diversification : Synthesize analogs with:
- Varied substituents on the phenyl ring (e.g., -Cl, -OCH₃) .
- Alternative ketone groups (e.g., cyclopentyl vs. cyclohexyl) .
Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., triazole N-atoms) .
Data Integration : Combine in vitro IC₅₀ values with computational descriptors (logP, polar surface area) via QSAR modeling .
Basic: How to address solubility challenges in in vitro assays?
Methodological Answer:
- Solubility Screening : Test in DMSO/PBS mixtures (≤1% DMSO final concentration) .
- Prodrug Design : Introduce phosphate esters or PEGylated side chains for aqueous compatibility .
- Co-solvent Systems : Use cyclodextrin inclusion complexes or lipid-based nanocarriers .
Advanced: What strategies mitigate off-target effects in lead optimization?
Methodological Answer:
Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .
Metabolite Identification : Use LC-MS/MS to detect reactive intermediates (e.g., epoxide formation) that may cause toxicity .
Crystallographic Studies : Co-crystallize with target proteins to guide steric bulk incorporation (e.g., tert-butyl groups) .
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